molecular formula C14H11Cl2NO B5208105 N-(2,4-dichlorophenyl)-2-methylbenzamide CAS No. 22978-54-7

N-(2,4-dichlorophenyl)-2-methylbenzamide

Cat. No.: B5208105
CAS No.: 22978-54-7
M. Wt: 280.1 g/mol
InChI Key: OLDRIRCHGCKATA-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 2,4-dichlorophenyl ring and a 2-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-methylbenzamide typically involves the reaction of 2,4-dichloroaniline with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Anhydrous dichloromethane or another suitable organic solvent

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Halogen atoms in the 2,4-dichlorophenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-chlorobenzamide
  • N-(2,4-dichlorophenyl)-2-nitrobenzamide
  • N-(2,4-dichlorophenyl)-2-hydroxybenzamide

Uniqueness

N-(2,4-dichlorophenyl)-2-methylbenzamide is unique due to the presence of the 2-methyl group, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in its interaction with molecular targets compared to other similar compounds.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO/c1-9-4-2-3-5-11(9)14(18)17-13-7-6-10(15)8-12(13)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDRIRCHGCKATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282540
Record name benzamide, n-(2,4-dichlorophenyl)-2-methyl-
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Molecular Weight

280.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22978-54-7
Record name N-(2,4-Dichlorophenyl)-2-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22978-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 26406
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Record name NSC26406
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Record name benzamide, n-(2,4-dichlorophenyl)-2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4'-DICHLORO-2-METHYLBENZANILIDE
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